1-Boc-3-hydroxy-5-methylpiperidine
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Overview
Description
1-Boc-3-hydroxy-5-methylpiperidine is a chemical compound with the molecular formula C11H21NO3 . It’s also known as tert-butyl 3-hydroxy-5-methylpiperidine-1-carboxylate . This compound is used as an intermediate in the synthesis of various pharmaceuticals .
Synthesis Analysis
Piperidine derivatives have been the subject of numerous studies due to their importance in drug design . The synthesis of such compounds involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . A specific synthesis method for (S)-N-Boc-3-hydroxypiperidine using an ®-specific carbonyl reductase from Candida parapsilosis has been reported .Molecular Structure Analysis
The molecular structure of 1-Boc-3-hydroxy-5-methylpiperidine can be analyzed using various tools and databases . These tools can provide information about the compound’s structure, including its molecular weight, chemical properties, and potential interactions .Chemical Reactions Analysis
The chemical reactions involving 1-Boc-3-hydroxy-5-methylpiperidine can be complex and varied. A comprehensive analysis would involve studying the reactions under different conditions and with various reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Boc-3-hydroxy-5-methylpiperidine can be determined using various analytical techniques . These properties can include its melting point, boiling point, density, and solubility .Scientific Research Applications
Synthesis of Pharmaceutical Intermediates
1-Boc-3-hydroxy-5-methylpiperidine is a useful synthon for the synthesis of pharmaceutical intermediates . For instance, it is used in the synthesis of Ibrutinib , an active pharmaceutical ingredient (API) of the drug Imbruvica , which is used for the treatment of lymphoma .
Biocatalytic Process Development
This compound plays a significant role in the development of biocatalytic processes. An efficient process catalyzed by recombinant ketoreductase (KRED) has been developed to reduce N-Boc-piperidin-3-one to obtain optically pure S-NBHP . This process has been optimized and demonstrated to have commercial potential .
Synthesis of Heterocyclic Amino Acid-like Derivatives
1-Boc-3-hydroxy-5-methylpiperidine is used in the synthesis of 3 (5)- ( N -Boc-piperidinyl)-1 H -pyrazole-4-carboxylates. These are heterocyclic amino acid-like derivatives that serve as novel achiral and chiral building blocks .
Biomedical Applications
Biomedical polymers have been extensively developed for promising applications in many biomedical fields . While the specific use of 1-Boc-3-hydroxy-5-methylpiperidine in this context is not explicitly mentioned, it’s plausible that it could be used in the synthesis of these polymers given its versatile chemical structure.
Therapeutic Medicine Delivery
The compound could potentially be used in the field of therapeutic medicine delivery . Biomedical polymers, which could be synthesized using 1-Boc-3-hydroxy-5-methylpiperidine, are often used for this purpose .
Disease Detection and Diagnosis
Similarly, 1-Boc-3-hydroxy-5-methylpiperidine could be used in the field of disease detection and diagnosis . Biomedical polymers, which could potentially be synthesized using this compound, are often used for these applications .
Safety and Hazards
Future Directions
The future directions for research on 1-Boc-3-hydroxy-5-methylpiperidine could involve further exploration of its synthesis methods, potential applications in drug design, and its physical and chemical properties . This could lead to the development of new pharmaceuticals and a deeper understanding of its properties and interactions .
properties
IUPAC Name |
tert-butyl 3-hydroxy-5-methylpiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-8-5-9(13)7-12(6-8)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEYHEQDHYZKZJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)OC(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-hydroxy-5-methylpiperidine-1-carboxylate | |
CAS RN |
1909335-89-2 |
Source
|
Record name | tert-butyl 3-hydroxy-5-methylpiperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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